molecular formula C20H17FN2O3 B2426190 N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797182-92-3

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No. B2426190
CAS RN: 1797182-92-3
M. Wt: 352.365
InChI Key: RCTPGXCZOLCSGR-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide, also known as FPEPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPEPB belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide is a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). It works by binding to the allosteric site of the mGluR5 receptor and inhibiting its activity. This leads to a decrease in the release of glutamate, which is a neurotransmitter involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of beta-amyloid, which is a protein that accumulates in the brain of Alzheimer's disease patients. This compound has also been shown to reduce the levels of oxidative stress and inflammation, which are two major factors involved in the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has several advantages for lab experiments. It is a potent and selective antagonist of the mGluR5 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound is also stable and easy to synthesize, which makes it a cost-effective compound for lab experiments. However, this compound has some limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. This compound also has a short half-life, which limits its therapeutic potential.

Future Directions

There are several future directions for N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide research. One direction is to investigate the potential of this compound in the treatment of other neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Another direction is to develop more potent and selective mGluR5 antagonists based on the structure of this compound. Additionally, the development of new delivery methods for this compound could improve its bioavailability and therapeutic potential.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various scientific research studies. Its mechanism of action as a selective antagonist of the mGluR5 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for this compound research, and further studies are needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide involves a multi-step process that includes the reaction of 4-fluorophenol with 2-bromoethylamine hydrobromide in the presence of a base, followed by the reaction of the resulting compound with 2-hydroxy-3-nitropyridine in the presence of a base. The final step involves the reduction of the nitro group to an amine group using palladium on carbon and hydrogen gas.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-3-(pyridin-2-yloxy)benzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. This compound has also been studied for its potential use in the treatment of depression, anxiety, and schizophrenia.

properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3/c21-16-7-9-17(10-8-16)25-13-12-23-20(24)15-4-3-5-18(14-15)26-19-6-1-2-11-22-19/h1-11,14H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTPGXCZOLCSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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